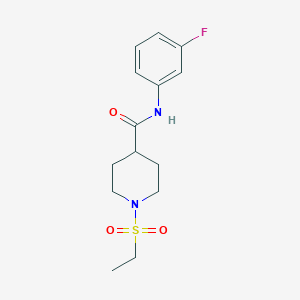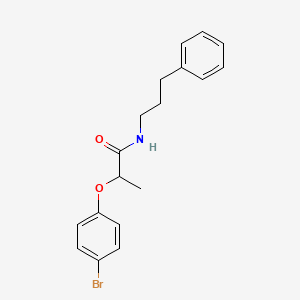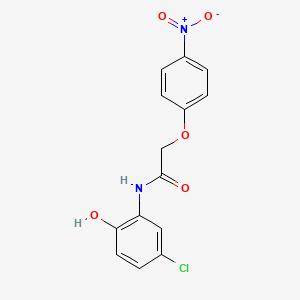![molecular formula C18H26N2O4S B4111727 3-[(4-methyl-1-piperidinyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4111727.png)
3-[(4-methyl-1-piperidinyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)benzamide
Overview
Description
3-[(4-methyl-1-piperidinyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)benzamide, also known as MPSB, is a synthetic compound that has gained attention in the scientific research community due to its potential use as a therapeutic agent. MPSB belongs to the class of sulfonylurea compounds and has been found to exhibit various biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of 3-[(4-methyl-1-piperidinyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)benzamide is not fully understood. However, it has been proposed that 3-[(4-methyl-1-piperidinyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)benzamide may act by inhibiting the ATP-sensitive potassium channels in pancreatic beta cells, leading to an increase in insulin secretion. 3-[(4-methyl-1-piperidinyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)benzamide has also been found to modulate the activity of GABA receptors, which may contribute to its anticonvulsant effects. Furthermore, 3-[(4-methyl-1-piperidinyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)benzamide has been found to exhibit antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
3-[(4-methyl-1-piperidinyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)benzamide has been found to exhibit various biochemical and physiological effects. 3-[(4-methyl-1-piperidinyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to enhance insulin secretion and improve glucose tolerance in animal models of diabetes. It has also been found to exhibit anticonvulsant effects in animal models of epilepsy. Additionally, 3-[(4-methyl-1-piperidinyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)benzamide has been found to exhibit neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-[(4-methyl-1-piperidinyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)benzamide in lab experiments is its well-established synthesis method. 3-[(4-methyl-1-piperidinyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)benzamide has also been shown to exhibit various pharmacological activities, making it a promising candidate for further research. However, one of the limitations of using 3-[(4-methyl-1-piperidinyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)benzamide in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for the research on 3-[(4-methyl-1-piperidinyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)benzamide. One possible direction is to investigate the potential use of 3-[(4-methyl-1-piperidinyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)benzamide as a therapeutic agent for diabetes and epilepsy. Another direction is to explore the neuroprotective effects of 3-[(4-methyl-1-piperidinyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)benzamide in more detail and investigate its potential use in the treatment of neurodegenerative diseases. Furthermore, the development of more water-soluble derivatives of 3-[(4-methyl-1-piperidinyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)benzamide may overcome its limitations in lab experiments. Overall, the research on 3-[(4-methyl-1-piperidinyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)benzamide has the potential to lead to the development of new therapeutic agents for various diseases.
Scientific Research Applications
3-[(4-methyl-1-piperidinyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)benzamide has been found to exhibit various pharmacological activities, including antidiabetic, anticonvulsant, and neuroprotective effects. 3-[(4-methyl-1-piperidinyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to enhance insulin secretion and improve glucose tolerance in animal models of diabetes. It has also been found to exhibit anticonvulsant effects in animal models of epilepsy. Additionally, 3-[(4-methyl-1-piperidinyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)benzamide has been found to exhibit neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
3-(4-methylpiperidin-1-yl)sulfonyl-N-(oxolan-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4S/c1-14-7-9-20(10-8-14)25(22,23)17-6-2-4-15(12-17)18(21)19-13-16-5-3-11-24-16/h2,4,6,12,14,16H,3,5,7-11,13H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSBJNUVMLBNEHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NCC3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(2,4-dichlorophenyl)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide](/img/structure/B4111649.png)

![1-[2-(4-bromophenoxy)propanoyl]piperidine](/img/structure/B4111678.png)
![4-methyl-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-3-(1-piperidinylsulfonyl)benzamide](/img/structure/B4111684.png)

![ethyl 3-bromo-4-[({4-[(4-methyl-2-nitrophenyl)amino]-4-oxobutanoyl}oxy)methyl]benzoate](/img/structure/B4111690.png)
![methyl 3-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoate](/img/structure/B4111691.png)

![3-{[(2,6-dimethylphenoxy)acetyl]amino}-2-methylbenzoic acid](/img/structure/B4111702.png)
![methyl 4-methyl-3-[(2-phenoxypropanoyl)amino]benzoate](/img/structure/B4111703.png)
![2-(4-bromophenoxy)-N-[2-(4-morpholinyl)ethyl]propanamide](/img/structure/B4111709.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-phenylbutanamide](/img/structure/B4111713.png)
![2-[4-chloro-5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-2-methylphenoxy]-N-cyclohexylacetamide](/img/structure/B4111716.png)
![N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B4111725.png)